Cas no 887467-31-4 (8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

This chemical substance is 8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione. Its structure features an imidazo[1,2-g]purine core with a characteristic 2,4-dione functionality. The 8-position is substituted with a brominated phenyl group (4-bromophenyl), which may be significant for synthetic derivatization or specific reactivity. Additionally, methyl groups are present at positions 1 and 7 within the heterocyclic system. A propyl group occupies the position at C3. This compound possesses a complex heterocyclic architecture combining purine-like elements with an imidazole ring fused adjacent to it. Its synthesis likely involves multi-step organic reactions targeting this specific fused system and substitution pattern. The presence of the bromide substituent suggests potential utility as an intermediate in further chemical transformations or research investigations into related heterocyclic systems and their biological activities.
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
887467-31-4 structure
Product name:8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:887467-31-4
MF:C18H18BrN5O2
MW:416.271822452545
CID:6129920
PubChem ID:16626702

8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(4-bromophenyl)-1,7-dimethyl-3-propyl- (9CI)
    • 8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • UPCMLD0ENAT5873591:001
    • Z247610554
    • AKOS001399409
    • F2542-0512
    • 6-(4-bromophenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
    • SR-01000021691
    • SR-01000021691-1
    • 887467-31-4
    • Inchi: 1S/C18H18BrN5O2/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)13-7-5-12(19)6-8-13/h5-8,10H,4,9H2,1-3H3
    • InChI Key: WCSUQTAYJAVOCZ-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(C3=CC=C(Br)C=C3)C1=NC1=C2C(=O)N(CCC)C(=O)N1C

Computed Properties

  • Exact Mass: 415.06439g/mol
  • Monoisotopic Mass: 415.06439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 582
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • Density: 1.59±0.1 g/cm3(Predicted)
  • Boiling Point: 491.7±55.0 °C(Predicted)
  • pka: 6.60±0.20(Predicted)

8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2542-0512-10μmol
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-31-4 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F2542-0512-50mg
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-31-4 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F2542-0512-2mg
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-31-4 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2542-0512-15mg
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-31-4 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F2542-0512-40mg
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-31-4 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F2542-0512-10mg
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-31-4 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F2542-0512-5μmol
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-31-4 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F2542-0512-20μmol
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-31-4 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F2542-0512-2μmol
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-31-4 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F2542-0512-30mg
8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887467-31-4 90%+
30mg
$119.0 2023-07-28

Additional information on 8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Introduction to 8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 887467-31-4)

The compound 8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 887467-31-4) represents a significant advancement in the field of medicinal chemistry and pharmacological research. This heterocyclic derivative has garnered considerable attention due to its unique structural features and potential biological activities. The molecular framework of this compound incorporates a fused imidazo[1,2-g]purine core, which is a privileged scaffold in drug discovery, particularly for targeting a variety of therapeutic pathways.

Recent studies have highlighted the importance of imidazo[1,2-g]purine derivatives in the development of novel therapeutic agents. The presence of a 4-bromophenyl substituent at the 8-position and methyl groups at the 1 and 7 positions enhances the compound's binding affinity to certain biological targets. Additionally, the 3-propyl moiety contributes to its overall pharmacokinetic properties, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in inhibiting key enzymes and receptors involved in cancer progression. Preclinical studies have demonstrated that derivatives of imidazo[1,2-g]purine can modulate signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in various malignancies. The bromophenyl group is particularly noteworthy as it can serve as a handle for further chemical modifications via cross-coupling reactions, enabling the synthesis of analogs with enhanced efficacy and selectivity.

The dimethyl groups at the 1 and 7 positions contribute to the compound's stability and solubility profile, which are critical factors in drug formulation. These structural features also influence its interactions with biological targets by altering electronic distributions and steric hindrance. Computational modeling studies have suggested that this compound can adopt multiple conformations in solution, which may explain its versatility in binding to different protein targets.

In addition to its anti-cancer potential, 8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione has shown promise in preclinical models of inflammation and immunomodulation. The imidazo[1,2-g]purine scaffold is known to interact with adenosine receptors (A1R-A3R), which play a crucial role in regulating immune responses. By targeting these receptors, the compound may offer a novel approach to treating chronic inflammatory diseases without the side effects associated with traditional immunosuppressants.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include nucleophilic substitution reactions to introduce the 4-bromophenyl group followed by alkylation to incorporate the propyl moiety. The final step involves cyclization under controlled conditions to form the imidazo[1,2-g]purine core. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes for this class of compounds.

From a regulatory perspective,8-(4-bromophenyl)-1-methyl-3-propyl-imidazo[1',2':5',6']pyrido[3',4':5',6']pyrimidine-6(5'H)-one (a related derivative) has been studied extensively in clinical trials for its anti-inflammatory properties. While this specific compound (CAS No. 887467-31-4) has not yet entered clinical testing as widely as its analogs,the structural similarities suggest that it may exhibit comparable biological activities with potential advantages due to its unique substituent pattern.

The development of novel heterocyclic compounds like 8-(4-bromophenyl)-1-methyl-3-propyl-imidazo[1',2':5',6']pyrido[3',4':5',6']pyrimidine-6(5'H)-one underscores the importance of interdisciplinary collaboration between chemists and biologists. High-throughput screening (HTS) technologies have accelerated the identification of lead compounds from large libraries of heterocyclic derivatives. The integration of machine learning algorithms into virtual screening has further enhanced the efficiency of hit identification by predicting binding affinities based on structural features.

The future directions for research on this compound include exploring its mechanism of action at a molecular level through crystallographic studies and spectroscopic techniques such as NMR and mass spectrometry. Additionally,the development of prodrugs or formulations that enhance bioavailability could expand its therapeutic applications significantly.

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